Acetoacetic acid, along with beta-hydroxybutyrate and acetone, belongs to a group of molecules called ketone bodies. These are produced by the liver during periods of limited glucose availability, such as fasting or starvation. Scientists use acetoacetic acid levels in blood and urine to:
Beyond its role as a ketone body, acetoacetic acid plays a part in various cellular processes. Researchers investigate its involvement in:
Due to its unique properties and involvement in various metabolic pathways, acetoacetic acid is being explored for potential therapeutic applications:
Acetoacetic acid, also known as 3-oxobutanoic acid, is an organic compound with the formula CH₃COCH₂COOH. It is classified as the simplest beta-keto acid and exhibits instability due to its structure. Acetoacetic acid can decompose into acetone and carbon dioxide under certain conditions, particularly when heated or in aqueous solutions . The compound exists primarily in its conjugate base form, acetoacetate, at physiological pH levels, which plays a significant role in metabolic processes .
The decomposition reaction of acetoacetic acid can be represented as follows:
This reaction highlights its instability and tendency to break down into simpler compounds under certain conditions .
In biological systems, acetoacetic acid is produced primarily in the liver during periods of fasting or carbohydrate restriction. It serves as one of the ketone bodies that provide energy to various tissues, particularly during prolonged fasting or in diabetic states . Acetoacetate can be converted back into acetyl-CoA, entering the citric acid cycle for energy production. Heart muscle and renal cortex tissues preferentially utilize acetoacetate over glucose when glucose levels are low .
Acetoacetic acid can be synthesized through several methods:
These synthesis methods highlight the compound's versatility in organic chemistry and biochemistry.
Acetoacetic acid has several industrial and laboratory applications:
Research on acetoacetic acid often focuses on its interactions within metabolic pathways. Studies indicate that it plays a crucial role in energy metabolism during fasting or low-carbohydrate diets. Its interactions with other metabolites such as acetyl-CoA are essential for understanding energy production and utilization in tissues like muscle and brain .
Acetoacetic acid is part of a broader class of beta-keto acids. Here are some similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Acetylacetone | CH₃C(O)C(O)CH₃ | More stable due to intramolecular hydrogen bonding; used as a chelating agent. |
Malonic Acid | HOOC-CH₂-COOH | A dicarboxylic acid used in malonic ester synthesis; more stable than acetoacetic acid. |
Pyruvic Acid | CH₃C(O)COOH | Important intermediate in glycolysis; more stable due to lack of beta-keto structure. |
3-Hydroxybutyric Acid | CH₃C(OH)(C=O)COOH | A hydroxy derivative involved in ketogenesis; more polar than acetoacetic acid. |
Acetoacetic acid's uniqueness lies in its instability compared to these similar compounds, making it a valuable intermediate for specific reactions while also being a key player in metabolic processes.
Acetoacetic acid, with the International Union of Pure and Applied Chemistry name 3-oxobutanoic acid, possesses the molecular formula C₄H₆O₃ [1] [21] [27]. The compound represents the simplest member of the beta-keto acid family, characterized by the presence of a ketone group adjacent to a carboxylic acid functionality [2] [22]. The structural formula is expressed as CH₃COCH₂COOH, where the molecule contains both a methyl ketone group and a carboxylic acid group separated by a methylene bridge [23] [29].
The Chemical Abstracts Service registry number for acetoacetic acid is 541-50-4, and its International Chemical Identifier key is WDJHALXBUFZDSR-UHFFFAOYSA-N [1] [21]. The Simplified Molecular Input Line Entry System representation is CC(=O)CC(=O)O, clearly illustrating the ketone and carboxylic acid functional groups [27] [29]. The molecular weight of acetoacetic acid is precisely 102.089 daltons, with a monoisotopic mass of 102.031694 daltons [1] [21] [24].
Property | Value | Source/Conditions |
---|---|---|
Molecular Formula | C₄H₆O₃ | IUPAC standard |
Molecular Weight (g/mol) | 102.089 | Monoisotopic mass: 102.031694 |
Chemical Abstracts Service Number | 541-50-4 | International registry |
International Chemical Identifier Key | WDJHALXBUFZDSR-UHFFFAOYSA-N | Standard identifier |
Simplified Molecular Input Line Entry System | CC(=O)CC(=O)O | Structural representation |
Acetoacetic acid exhibits a melting point of 36.5°C when crystallized from ether, appearing as colorless crystals at room temperature [5] [8] [24]. The compound exists as a solid under standard conditions, with crystallization from ether producing well-defined crystal structures [23]. The boiling point of acetoacetic acid is estimated to be approximately 131.37°C, though this value represents a rough estimate due to the compound's inherent instability at elevated temperatures [8] [11].
The thermal behavior of acetoacetic acid is characterized by significant decomposition above its melting point [8] [22]. At temperatures approaching 100°C, the compound undergoes violent decomposition, breaking down into acetone and carbon dioxide through a decarboxylation reaction [22] [23]. This thermal instability limits the practical determination of precise boiling point values and necessitates careful handling at elevated temperatures.
Acetoacetic acid demonstrates exceptional solubility characteristics across various solvent systems [5] [9]. In aqueous solutions, the compound exhibits remarkable water solubility of 1,000,000 milligrams per liter at 20°C, indicating complete miscibility with water under standard conditions [5] [30]. This high aqueous solubility stems from the presence of both the carboxylic acid group, which can form hydrogen bonds with water molecules, and the polar ketone functionality.
The compound shows complete miscibility with ethanol and demonstrates good solubility in diethyl ether [9] [23]. Acetoacetic acid is also soluble in various organic solvents, making it versatile for numerous chemical applications [9]. The broad solubility profile reflects the amphiphilic nature of the molecule, with both hydrophilic carboxylic acid and relatively hydrophobic methyl ketone regions.
Solvent | Solubility | Notes |
---|---|---|
Water | 1,000,000 mg/L (at 20°C) | Highly soluble |
Ethanol | Miscible | Complete miscibility |
Ether | Soluble | Good solubility |
General organic solvents | Soluble | Versatile solubility profile |
The density of acetoacetic acid is estimated to be approximately 1.1717 grams per cubic centimeter under standard conditions [8] [11]. This density value represents a rough estimate, as precise measurements are complicated by the compound's instability and tendency to decompose [30]. The relatively high density compared to water reflects the presence of multiple oxygen atoms and the compact molecular structure.
The refractive index of acetoacetic acid is estimated at 1.4540 [8] [11]. This optical property indicates moderate light-bending characteristics typical of organic compounds containing carbonyl functionalities. The refractive index value falls within the expected range for small organic molecules with polar functional groups, consistent with the compound's structural features.
Acetoacetic acid functions as a weak acid with a pKa value ranging from 3.58 to 3.59, depending on temperature conditions [5] [8] [11]. At 18°C, the pKa is measured as 3.58, while at 0°C, the value increases slightly to 3.59 [5] [11]. These values place acetoacetic acid in the category of moderately strong organic acids, significantly more acidic than typical carboxylic acids due to the electron-withdrawing effect of the adjacent ketone group.
The dissociation behavior of acetoacetic acid follows the equilibrium: CH₃COCH₂COOH ⇌ CH₃COCH₂COO⁻ + H⁺ [2] [4]. Under physiological conditions, acetoacetic acid exists predominantly as its conjugate base, acetoacetate [2] [4]. The enhanced acidity compared to simple carboxylic acids results from the stabilization of the conjugate base through resonance involving the adjacent carbonyl group.
The pH behavior of acetoacetic acid solutions demonstrates concentration-dependent characteristics [8] [11]. In a 1 millimolar aqueous solution, the pH measures 3.4, indicating significant proton release even at low concentrations [8] [11]. As the concentration increases to 10 millimolar, the pH decreases to 2.83, and further concentration increase to 100 millimolar results in a pH of 2.3 [8] [11].
This concentration-dependent pH behavior reflects the progressive ionization of acetoacetic acid molecules as solution concentration increases. The relatively low pH values across all tested concentrations confirm the compound's classification as a weak acid with moderate strength [11]. The pH response pattern is consistent with typical weak acid behavior, where increasing concentration leads to proportionally lower pH values due to greater proton availability.
Property | Value | Temperature/Conditions |
---|---|---|
pKa Value | 3.58-3.59 | 18°C (3.58), 0°C (3.59) |
pH (1 mM solution) | 3.4 | Aqueous solution |
pH (10 mM solution) | 2.83 | Aqueous solution |
pH (100 mM solution) | 2.3 | Aqueous solution |
Acid Strength | Weak acid | Compared to strong acids |
Acetoacetic acid, as a representative beta-keto acid, exhibits significant keto-enol tautomerism due to the presence of an active methylene group adjacent to both ketone and carboxylic acid functionalities [15] [16]. The tautomeric equilibrium involves the interconversion between the predominant keto form and the less stable enol form through intramolecular proton transfer [16] [19]. This dynamic process occurs because the hydrogen atoms adjacent to the carbonyl groups are relatively acidic, with pKa values typically ranging from 9 to 13 in beta-dicarbonyl systems [16].
The keto form represents the thermodynamically favored tautomer, comprising approximately 90-92% of the total population at room temperature [16] [19]. The enol form, while less abundant at 8-10%, gains stabilization through conjugation of the carbon-carbon double bond with the carbonyl systems [16] [18]. The equilibrium constant for this tautomerization ranges from 0.09 to 0.10, indicating the strong preference for the keto structure [16].
Nuclear magnetic resonance spectroscopy studies on related beta-keto compounds demonstrate that proton exchange between tautomeric species occurs slowly enough to allow direct observation of both forms [16] [19]. The enol tautomer exhibits characteristic spectroscopic signatures, including the presence of an olefinic proton and distinct chemical shifts for the methylene protons [16] [19].
The tautomeric equilibrium of acetoacetic acid demonstrates significant sensitivity to solvent environment, with polar solvents generally favoring the keto form while less polar solvents can stabilize the enol form to varying degrees [17] [18]. Theoretical studies on structurally related compounds indicate that polar solvents shift the keto-enol equilibrium toward the keto tautomer due to better solvation of the polar carbonyl groups [18].
In compressed carbon dioxide-alcohol mixtures, the tautomeric equilibrium shows pressure dependence, with increasing pressure favoring the keto form [17]. The equilibrium constant increases considerably with increasing pressure or volume expansion coefficient in such mixed solvent systems [17]. The relative permittivity of the solvent mixture plays a crucial role, with higher polarity environments stabilizing the more polar keto form [17].
Hydrogen bonding interactions between the solvent and acetoacetic acid significantly influence the tautomeric balance [18]. Protic solvents capable of hydrogen bonding with the carbonyl oxygen atoms tend to stabilize the keto form, while aprotic solvents may allow greater enol stabilization through intramolecular hydrogen bonding within the molecule [18]. The enthalpic contribution dominates the determination of equilibrium constants, while entropic effects remain relatively small across different solvent environments [18].
Tautomeric Form | Percentage at Room Temperature | Stability |
---|---|---|
Keto Form | ~90-92% | More stable |
Enol Form | ~8-10% | Less stable but stabilized by conjugation |
Equilibrium Constant (Keq) | 0.09-0.10 | Temperature dependent |